molecular formula C14H17N3O5S B11035153 Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11035153
M. Wt: 339.37 g/mol
InChI Key: YYVZMHXBVDHCPM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of oxazole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of oxazole and thiazole rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

ethyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H17N3O5S/c1-4-21-13(19)12-8(2)15-14(23-12)16-10(18)6-5-9-7-11(20-3)17-22-9/h7H,4-6H2,1-3H3,(H,15,16,18)

InChI Key

YYVZMHXBVDHCPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=CC(=NO2)OC)C

Origin of Product

United States

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